molecular formula C7H14N2OS B13812269 4-(2-Sulfanylethyl)piperazine-1-carbaldehyde CAS No. 222857-05-8

4-(2-Sulfanylethyl)piperazine-1-carbaldehyde

Cat. No.: B13812269
CAS No.: 222857-05-8
M. Wt: 174.27 g/mol
InChI Key: VYHIASUJYCUHOC-UHFFFAOYSA-N
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Description

4-(2-Sulfanylethyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C7H14N2OS and a molecular weight of 174.27 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a sulfanylethyl group and an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2-Sulfanylethyl)piperazine-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection and selective intramolecular cyclization. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-(2-Sulfanylethyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the sulfanylethyl group can be replaced by other nucleophiles . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Sulfanylethyl)piperazine-1-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various piperazine derivatives . In biology and medicine, it is studied for its potential therapeutic properties, including its use in drug development . The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biochemical pathways. Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of bioactive molecules .

Mechanism of Action

The mechanism of action of 4-(2-Sulfanylethyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfanylethyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic effects and applications .

Properties

CAS No.

222857-05-8

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

4-(2-sulfanylethyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C7H14N2OS/c10-7-9-3-1-8(2-4-9)5-6-11/h7,11H,1-6H2

InChI Key

VYHIASUJYCUHOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCS)C=O

Origin of Product

United States

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